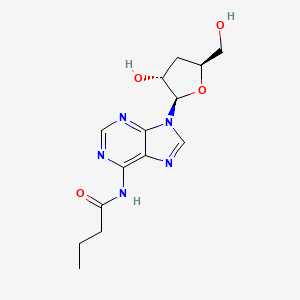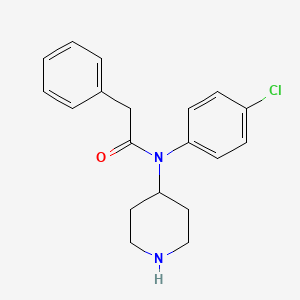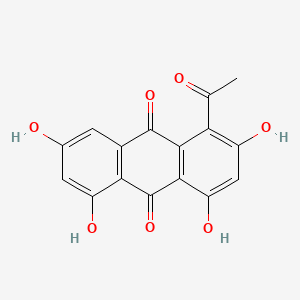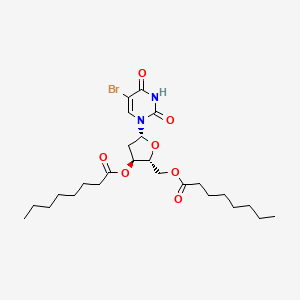![molecular formula C7H13NO2 B1207425 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane CAS No. 7747-35-5](/img/structure/B1207425.png)
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
描述
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is also known by its synonym, dihydro-7a-ethyloxazolo[3,4-c]oxazole . This compound is notable for its unique bicyclic structure, which includes both nitrogen and oxygen atoms within its ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane typically involves the reaction of ethylamine with formaldehyde and ethylene glycol under acidic conditions . The reaction proceeds through the formation of an intermediate oxazolidine, which then undergoes cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted derivatives of the original compound .
科学研究应用
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane has several scientific research applications:
作用机制
The mechanism of action of 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane involves its ability to form stable complexes with various substrates. This is due to the presence of nitrogen and oxygen atoms in its structure, which can act as electron donors. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
Oxazolidine E: Similar in structure but lacks the bicyclic framework.
7-Ethylbicyclooxazolidine: Another related compound with a different substitution pattern.
Uniqueness
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity .
属性
IUPAC Name |
7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7-3-9-5-8(7)6-10-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMGIXRGFOXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COCN1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029289 | |
| Record name | 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7747-35-5 | |
| Record name | Oxazolidine E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolidine-E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLBICYCLOOXAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20E75SVO7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxazolidine E primarily interacts with collagen by forming cross-links between collagen molecules. [, ] This cross-linking occurs through the reaction of Oxazolidine E's aldehyde group with amino acid residues in collagen, specifically lysine and tryptophan. [] This interaction leads to increased hydrothermal stability of the collagen matrix, meaning it becomes more resistant to degradation caused by heat and moisture. [, ]
ANone: While the provided research articles focus on the application and mechanism of Oxazolidine E, they lack detailed information on its structural characterization, such as molecular formula, weight, and spectroscopic data. For comprehensive information on these aspects, it is recommended to consult chemical databases or specialized literature.
A: Research suggests that Oxazolidine E does not hinder the formation of collagen fibrils. Atomic force microscopy studies revealed that collagen fibrils regenerated in the presence of Oxazolidine E exhibit the characteristic 65 nm D-banding pattern, similar to those formed without it. [] This indicates that Oxazolidine E does not disrupt the quarter-stagger arrangement of collagen molecules necessary for fibril formation. []
A: When combined with Oxazolidine E, resorcinol forms a "Tanning Matrix" that contributes to collagen stabilization. [, ] This matrix is formed through hydrogen bonding between resorcinol and the N-methylol intermediate generated from Oxazolidine E ring-opening. [] This matrix then interacts with collagen, further enhancing its stability through hydrogen bonding and hydrophobic interactions. []
A: Yes, Oxazolidine E shows promise in treating acid-deteriorated historical leather. [, ] Research indicates that it can improve the hydrothermal stability of such leather and may offer long-term protection against acidic environments. [] This is particularly relevant for preserving cultural heritage objects made from leather.
A: Studies comparing Oxazolidine E to other agents like nano alumina and nano silica suggest that while all can improve leather properties, combining these agents can yield superior results. [] Specifically, formulations containing Oxazolidine E, resorcinol, nano alumina, and the antioxidant Songnox 1010 showed enhanced efficacy in mitigating acid degradation in historical leather. []
ANone: While the provided research focuses on the efficacy of Oxazolidine E, it lacks detailed information regarding its environmental impact and degradation pathway. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.
A: One research paper mentions using gas chromatography/mass spectrometry (GC/MS) for determining 7-Ethylbicyclooxazolidine in cosmetics. [] This method demonstrated good linearity, low detection limits, and acceptable recovery rates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1207346.png)











